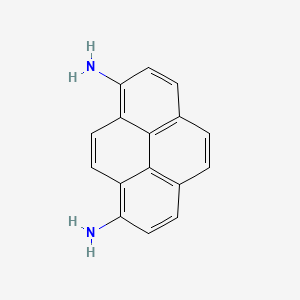

1,8-Pyrenediamine

説明

1,8-Pyrenediamine, also known as 1,8-diaminopyrene, is a polycyclic aromatic hydrocarbon (PAH) found in a variety of natural environments, including coal tar, crude oil, and wood smoke. It is a colorless, crystalline solid that has a strong aromatic odor. 1,8-Pyrenediamine is a known environmental pollutant and is classified as a hazardous substance according to the U.S. Environmental Protection Agency (EPA). It is also a potent mutagen and carcinogen, and has been linked to various types of cancer.

科学的研究の応用

Organic Light Emitting Diode (OLED) Development

1,8-Diaminopyrene has been explored in the field of optoelectronics , particularly in the development of OLEDs . OLEDs are used in displays and light sources, contributing to energy conservation as they do not require a backlight for displays. The interaction between metal and organic ligands in metal-organic compounds like 1,8-Diaminopyrene can result in different optical and electronic properties, making them suitable for use in OLEDs as pure emitting layers or dopant materials .

Supercapacitors and Energy Storage

In the realm of energy storage , 1,8-Diaminopyrene-modified reduced graphene oxide composites have shown promise as novel electrode materials for supercapacitors . These composites exhibit significantly better performance compared to pristine reduced graphene oxide, with higher capacitance and energy density, as well as excellent electrochemical stability, indicating potential for high-performance energy storage applications .

Medical Applications

1,8-Diaminopyrene has been used as an initiator in the synthesis of pyrene-functionalized polytyrosine , which exhibits aggregation-induced emission properties . This material has potential applications in medical fields, such as drug delivery systems, due to its ability to disperse carbon nanotubes and form hydrogen bonds with poly(4-vinylpyridine) (P4VP), which could be used for creating supramolecular systems .

Environmental Science

In environmental science, the focus is on developing green and sustainable technologies. 1,8-Diaminopyrene-modified materials have been studied for their use in supercapacitors, which can deliver electrical energy quickly and efficiently, serving as a supplement to batteries and supporting the use of non-fossil energy sources .

Materials Science

1,8-Diaminopyrene’s role in materials science is highlighted by its incorporation into graphene-based composites for enhanced electroactive properties . These materials are crucial for the fabrication of devices that require high electron conductivity, flexibility, and electrochemical stability, such as wearable devices .

Analytical Chemistry

In analytical chemistry, 1,8-Diaminopyrene is used in high-performance liquid chromatography (HPLC) with chemiluminescence detection for the sensitive determination of various aminopyrenes . This method allows for the precise analysis of these compounds in complex mixtures, which is essential for environmental monitoring and other analytical applications .

作用機序

Target of Action

This compound, also known as 1,8-Diaminopyrene, is a chemical substance with potential applications in various fields . .

Mode of Action

The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain largely unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

特性

IUPAC Name |

pyrene-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYOXQBERINFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2)N)C=CC4=C(C=CC1=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184358 | |

| Record name | 1,8-Pyrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Pyrenediamine | |

CAS RN |

30269-04-6 | |

| Record name | 1,8-Pyrenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030269046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Pyrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diaminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

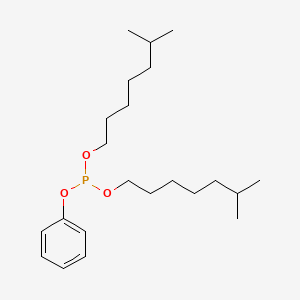

Retrosynthesis Analysis

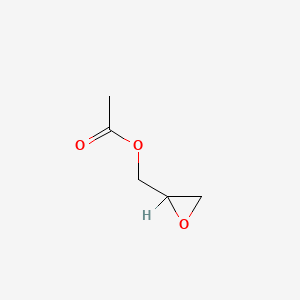

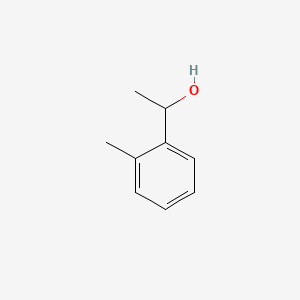

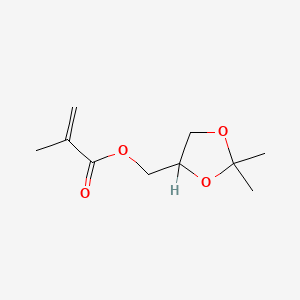

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,8-Diaminopyrene in the context of environmental pollutants?

A: 1,8-Diaminopyrene is a significant metabolite of 1,8-dinitropyrene, a potent mutagen and carcinogen found in diesel exhaust and airborne particulates. [, ] Research indicates that intestinal microflora in humans, rats, and rhesus monkeys can metabolize 1,8-dinitropyrene into 1,8-diaminopyrene. [] This metabolic pathway is of interest because 1,8-diaminopyrene exhibits significantly lower mutagenicity compared to its parent compound. [] This suggests a potential detoxification route for 1,8-dinitropyrene within the body.

Q2: How does 1,8-dinitropyrene transform into 1,8-diaminopyrene, and what is the toxicological relevance of this transformation?

A: The conversion of 1,8-dinitropyrene to 1,8-diaminopyrene primarily occurs through a reductive metabolic pathway. [, ] This process involves reducing the nitro groups (NO2) on 1,8-dinitropyrene to amino groups (NH2), resulting in the formation of 1,8-diaminopyrene.

Q3: Has 1,8-Diaminopyrene been investigated for applications beyond its role as a metabolite?

A: Yes, 1,8-Diaminopyrene derivatives have shown promise as potential organic luminescent substances, particularly for use in organic light-emitting diodes (OLEDs). [] These derivatives, modified with aryl substituents at the nitrogen atoms, exhibit strong luminescence and high solubility in organic solvents, making them suitable for solution-based OLED fabrication processes like inkjet printing. []

Q4: What analytical techniques are crucial for studying 1,8-Diaminopyrene and related compounds?

A: High-performance liquid chromatography (HPLC) plays a key role in separating and identifying 1,8-Diaminopyrene and other metabolites of 1,8-dinitropyrene. [, ] Researchers utilize the distinct retention times of these compounds on the HPLC column to isolate and quantify them from complex biological samples.

Q5: Can you explain the formation and significance of DNA adducts in the context of 1,8-dinitropyrene metabolism?

A: Research demonstrates that when Salmonella typhimurium TA98NR bacteria metabolize 1,8-dinitropyrene, a specific DNA adduct forms. [] This adduct, identified as 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene, is generated when a metabolite of 1,8-dinitropyrene, likely N-hydroxyl-1-amino-8-nitropyrene, reacts with the DNA base guanine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)

![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)

![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)